Ozagrel hydrochloride
Overview
Description
Ozagrel hydrochloride is a selective thromboxane A2 synthase inhibitor. It is an imidazole derivative that inhibits the biosynthesis of thromboxane A2, a compound involved in platelet aggregation, bronchoconstriction, and vasoconstriction . This compound is used primarily for its antithrombotic properties and has been marketed in Japan since 1988 .
Mechanism of Action
Target of Action
Ozagrel hydrochloride primarily targets Thromboxane A2 (TXA2) synthase . TXA2 synthase is an enzyme that plays a crucial role in the biosynthesis of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction .
Mode of Action
This compound acts as an inhibitor of TXA2 synthase . By inhibiting this enzyme, it prevents the biosynthesis of thromboxane A2 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclooxygenase (COX) pathway . This pathway is responsible for the production of various eicosanoids, including thromboxane A2. By inhibiting TXA2 synthase, this compound disrupts the production of thromboxane A2, thereby affecting platelet aggregation, vasoconstriction, and bronchoconstriction .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, metabolites of this compound appear in the plasma immediately . The metabolic conversion of ozagrel to its metabolites is observed, with concentrations of one metabolite (M2) being higher than the other (M1), indicating the metabolic conversion of ozagrel to M2 and M1 . A saturable first-pass clearance is seen at a high dose .
Result of Action
The inhibition of TXA2 synthesis by this compound results in the blocking of platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . This leads to an improvement in conditions characterized by these symptoms, such as bronchial asthma and cerebral thrombosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the metabolic conversion of ozagrel to its metabolites might be capacity-limited at a high dose, suggesting that the drug’s efficacy could be influenced by the dosage
Biochemical Analysis
Biochemical Properties
Ozagrel hydrochloride interacts with enzymes and proteins involved in the cyclooxygenase (COX) pathway . It specifically inhibits TXA2 synthetase, an enzyme that plays a crucial role in the biosynthesis of TXA2 . TXA2 is a labile arachidonate metabolite that stimulates platelet function and contraction of smooth muscle . By inhibiting TXA2 synthetase, this compound blocks the overproduction of TXA2 without affecting prostacyclin (PGI2) synthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models . In addition, this compound has been found to alleviate liver injury induced by acetaminophen overdose in mice .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of TXA2 synthetase . This inhibition blocks the biosynthesis of TXA2, a potent stimulator of platelet aggregation and smooth muscle contraction . Importantly, this inhibition does not affect the production of PGI2, a potent inhibitor of platelet aggregation and smooth muscle contraction .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it is known that the compound’s inhibition of TXA2 synthesis can block platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of its antiplatelet and vasodilatory effects . Specific studies detailing the effects of varying dosages of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in the cyclooxygenase (COX) pathway . It specifically inhibits the activity of TXA2 synthetase, thereby blocking the biosynthesis of TXA2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ozagrel hydrochloride typically involves a three-step sequence starting from commercially available p-tolualdehyde. The steps are as follows :
- p-Tolualdehyde is brominated with elemental bromine or N-bromosuccinimide (NBS) to afford 4-(bromomethyl)benzaldehyde.
Substitution: The bromomethyl group is substituted with imidazole in the presence of potassium carbonate to give 4-(1H-imidazol-1-ylmethyl)benzaldehyde.
Condensation: The final step involves the condensation of the imidazole derivative with malonic acid in toluene, followed by treatment with hydrochloric acid to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but optimized for cost efficiency and yield. The use of bromine or NBS for bromination, and potassium carbonate for substitution, ensures high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ozagrel hydrochloride undergoes several types of chemical reactions, including:
Photoisomerization: This reaction involves the isomerization of the E/Z-alkene structures under light irradiation, catalyzed by vitamin B2 or flavin adenine dinucleotide (FAD).
Substitution: The bromomethyl group in the intermediate stages of synthesis is substituted with imidazole.
Common Reagents and Conditions
Bromination: Elemental bromine or N-bromosuccinimide (NBS) in the presence of benzoyl peroxide.
Substitution: Imidazole in the presence of potassium carbonate.
Condensation: Malonic acid in toluene, followed by hydrochloric acid treatment.
Major Products
The major product formed from these reactions is this compound, with high purity and yield .
Scientific Research Applications
Ozagrel hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Sulindac: Another compound that undergoes photoisomerization under light irradiation.
Acetaminophen: Although not a thromboxane A2 synthase inhibitor, it is often compared in studies involving liver injury.
Uniqueness
Ozagrel hydrochloride is unique due to its high selectivity for thromboxane A2 synthase inhibition, making it an effective antithrombotic agent without affecting prostacyclin (PGI2) production . This selectivity distinguishes it from other compounds that may have broader or less specific targets.
Properties
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
Record name | Ozagrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ozagrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ozagrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OZAGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ozagrel Hydrochloride?
A1: this compound functions as a selective thromboxane A2 (TXA2) synthase inhibitor [, ]. By inhibiting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 into TXA2. This, in turn, reduces the levels of TXA2, a potent vasoconstrictor and platelet aggregator, thereby exerting its antithrombotic effects.
Q2: How does this compound impact asthma treatment?
A2: While this compound is primarily known for its antithrombotic properties, research suggests a potential role in asthma management [, ]. TXA2 has been implicated in various aspects of asthma pathogenesis, including bronchoconstriction, airway hyperresponsiveness, and inflammation. By inhibiting TXA2 synthesis, this compound may help alleviate these symptoms and improve lung function in asthmatic patients. Clinical trials have shown this compound's efficacy in improving asthma symptoms and potentially reducing the required dosage of concomitant corticosteroid therapy [].
Q3: Are there alternative synthetic routes for this compound production?
A3: Yes, researchers have explored different approaches to synthesizing this compound [, ]. While early methods involved the reaction of alkyl 4-bromomethylcinnamate with either N-acetylimidazole or imidazole, these routes presented limitations related to cost and yield []. A novel, cost-efficient three-step synthesis has been developed, starting with readily available p-tolualdehyde. This method involves bromination to form 4-(bromomethyl)benzaldehyde, followed by substitution with imidazole, and finally, condensation with malonic acid to yield this compound with improved overall yield [, ].
Q4: What analytical techniques are employed to quantify this compound?
A5: High-performance liquid chromatography (HPLC) is a widely utilized technique for determining this compound concentrations []. This method offers high sensitivity and accuracy in quantifying the compound in various matrices, including pharmaceutical formulations like this compound tablets. The method typically involves separating the compound on a C18 column using a methanol-acetic acid mobile phase, with detection achieved using a UV detector at a specific wavelength [].
Q5: What are the metabolites of this compound and how do they compare in terms of inhibiting drug metabolism?
A6: Two primary metabolites of this compound have been identified: M-1, the β-oxidized form, and M-2, the reduced form []. In vitro studies using mouse hepatic microsomes revealed that both metabolites, similar to this compound, could inhibit drug-metabolizing enzymes, specifically those belonging to the cytochrome P450 family []. Interestingly, the inhibitory potency of these compounds followed the order: M-2 > this compound > M-1, suggesting that the reduction of this compound to M-2 enhances its inhibitory effect on drug metabolism [].
Q6: Can you elaborate on the involvement of thromboxane in substance P-induced pulmonary vasoconstriction?
A8: Research suggests a role for thromboxane in mediating the pulmonary vasoconstrictive effects of substance P, a neuropeptide []. Studies using isolated guinea pig lungs demonstrated that the administration of substance P led to increased pulmonary arterial pressure, capillary pressure, and pulmonary venous resistance, indicating vasoconstriction []. Interestingly, pre-treatment with this compound, a thromboxane synthase inhibitor, partially attenuated these effects, suggesting that thromboxane contributes to the pulmonary vascular response elicited by substance P [].
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